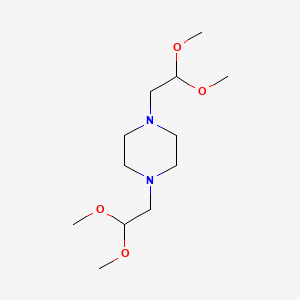

1,4-Bis(2,2-dimethoxyethyl)piperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Contemporary Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone scaffold in modern chemical research. wikipedia.org Its unique structural and physicochemical properties have established it as a "privileged structure" in medicinal chemistry, forming the core of numerous drugs across various therapeutic areas, including psychiatry, infectious diseases, and oncology. nih.gov Beyond pharmaceuticals, piperazine derivatives are integral to materials science, where they are used as building blocks for polymers and as corrosion inhibitors. guidechem.com The versatility of the piperazine nucleus allows for extensive functionalization, enabling chemists to fine-tune molecular properties for specific biological or material applications.

Rationale for Investigating Bis-Functionalized Piperazine Systems

The investigation of bis-functionalized piperazine systems, where both nitrogen atoms are substituted, is driven by the desire to create symmetrical molecules with well-defined three-dimensional structures. This symmetrical substitution can lead to compounds with unique chelating properties, making them valuable as ligands in coordination chemistry and catalysis. Furthermore, the presence of two identical functional groups allows for the systematic study of structure-activity relationships and the development of molecules capable of bridging multiple receptor sites or forming ordered supramolecular assemblies. The compound 1,4-Bis(2,2-dimethoxyethyl)piperazine, with its acetal-containing side chains, represents a specific example of such a system, offering potential as a precursor to dialdehydes or as a stable, protected dielectrophile in complex synthetic sequences.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2,2-dimethoxyethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O4/c1-15-11(16-2)9-13-5-7-14(8-6-13)10-12(17-3)18-4/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRHQXHUHBDFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1CCN(CC1)CC(OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical and Chemical Properties of 1,4 Bis 2,2 Dimethoxyethyl Piperazine

The fundamental physical and chemical characteristics of 1,4-Bis(2,2-dimethoxyethyl)piperazine are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 120953-26-8 |

| Molecular Formula | C₁₂H₂₆N₂O₄ |

| Molecular Weight | 262.35 g/mol |

| Physical State | Not available |

| Boiling Point | Predicted: 304.5 °C at 760 mmHg |

| Melting Point | Not available |

| Density | Predicted: 1.0±0.1 g/cm³ |

Note: Some physical properties are predicted as experimental data is not widely available.

Spectroscopic Data Analysis

| Spectroscopic Method | Predicted Data |

| ¹H NMR | - Piperazine (B1678402) ring protons (-CH₂-N-CH₂-) : A singlet or a multiplet around δ 2.5-2.8 ppm. - Methylene (B1212753) protons (-N-CH₂-CH) : A doublet around δ 2.6-2.9 ppm. - Methine proton (-CH(OCH₃)₂) : A triplet around δ 4.4-4.6 ppm. - Methoxy (B1213986) protons (-OCH₃) : A singlet around δ 3.3-3.4 ppm. |

| ¹³C NMR | - Piperazine ring carbons : δ ~54-56 ppm. - Methylene carbon (-N-CH₂-) : δ ~58-60 ppm. - Methoxy carbons (-OCH₃) : δ ~53-55 ppm. - Acetal (B89532) carbon (-CH(OCH₃)₂) : δ ~102-104 ppm. |

| IR Spectroscopy | - C-H stretch (alkane) : 2850-3000 cm⁻¹. - C-N stretch (tertiary amine) : 1150-1250 cm⁻¹. - C-O stretch (ether/acetal) : 1050-1150 cm⁻¹ (strong, multiple bands expected). |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺) : m/z 262. - Key Fragment : m/z 75, corresponding to the [CH(OCH₃)₂]⁺ ion. - Other Fragments : Loss of methoxy groups (-OCH₃) and fragmentation of the piperazine ring. |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 1,4 Bis 2,2 Dimethoxyethyl Piperazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1,4-Bis(2,2-dimethoxyethyl)piperazine in solution. Both ¹H and ¹³C NMR spectra offer critical data regarding the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the piperazine (B1678402) ring, the methylene (B1212753) groups of the ethyl side chains, the methoxy (B1213986) groups, and the methine proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the carbons adjacent to the nitrogen atoms of the piperazine ring would appear at a different chemical shift compared to the protons of the methoxy groups. Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns, providing valuable information about the connectivity of the atoms.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be observed for the carbon atoms of the piperazine ring, the methylene carbons, the methoxy carbons, and the acetal (B89532) carbon. The chemical shifts of these signals are indicative of the type of carbon and its neighboring atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperazine ring (-CH₂-) | 2.5 - 2.8 | 50 - 55 |

| Ethyl side chain (-CH₂-) | 2.6 - 2.9 | 55 - 60 |

| Methine proton (-CH) | 4.4 - 4.7 | 100 - 105 |

| Methoxy group (-OCH₃) | 3.2 - 3.4 | 52 - 57 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the precise molecular formula (C₁₂H₂₆N₂O₄).

The mass spectrum of the compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum offers structural insights. Common fragmentation pathways for such a molecule could involve the cleavage of the C-C bonds of the ethyl side chains or the loss of methoxy groups. The analysis of these fragment ions helps to confirm the proposed structure.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 263.1965 |

| [M+Na]⁺ | 285.1784 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound.

The FT-IR spectrum would exhibit characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected vibrations include:

C-H stretching vibrations of the alkyl groups (piperazine ring and ethyl chains) typically in the range of 2800-3000 cm⁻¹.

C-N stretching vibrations of the piperazine ring, usually observed around 1000-1200 cm⁻¹.

C-O stretching vibrations of the ether linkages (dimethoxy groups), which are expected to appear as strong bands in the 1050-1150 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show bands for C-H, C-N, and C-O vibrations. The piperazine ring breathing mode is often a prominent feature in the Raman spectrum of piperazine derivatives.

Table 3: Anticipated Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch (Alkyl) | 2800 - 3000 |

| C-N Stretch | 1000 - 1200 |

| C-O Stretch (Ether) | 1050 - 1150 |

| CH₂ Bend | 1440 - 1480 |

Solubility Profile

Classical Approaches to N,N'-Disubstituted Piperazines

The foundational methods for synthesizing symmetrically N,N'-disubstituted piperazines, such as this compound, rely on well-established reactions that form carbon-nitrogen bonds. These classical approaches are valued for their reliability and predictability.

Nucleophilic Alkylation Strategies with Activated Halides

Direct alkylation of piperazine (B1678402) is a primary and straightforward method for introducing substituents onto the nitrogen atoms. This approach involves the nucleophilic attack of the secondary amine groups of the piperazine ring on an electrophilic carbon center, typically an alkyl halide. For the synthesis of this compound, the key electrophile would be 2-bromo-1,1-dimethoxyethane (B145963) or a similar activated species.

The reaction proceeds via a sequential SN2 mechanism. In the first step, one nitrogen atom of piperazine displaces the halide, forming the monosubstituted intermediate. Due to the increased nucleophilicity of the remaining secondary amine, a second alkylation occurs to yield the desired 1,4-disubstituted product. To drive the reaction to completion and ensure disubstitution, a molar excess of the alkylating agent is typically used, along with a base to neutralize the hydrogen halide byproduct.

Commonly used alkylating agents and conditions are summarized in the table below.

| Alkylating Agent | Typical Base | Solvent | Conditions | Reference |

| Alkyl Bromides | K₂CO₃, Et₃N | Acetonitrile, DMF | Reflux | researchgate.net |

| Alkyl Chlorides | Na₂CO₃, DIPEA | Acetone, THF | Reflux | wm.edu |

| Alkyl Mesylates | K₂CO₃ | Acetonitrile | Reflux | acs.org |

In some cases, the reactivity of alkyl chlorides can be enhanced by the addition of sodium or potassium iodide, which promotes an in-situ halogen exchange to the more reactive alkyl iodide (Finkelstein reaction), often leading to improved yields. researchgate.net

Advanced Synthetic Route Development

Modern synthetic chemistry has introduced sophisticated techniques that offer improvements in efficiency, diversity, and scalability for the production of piperazine scaffolds.

Application of Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for generating molecular complexity. While a direct MCR for this compound is not prominently documented, related strategies highlight the potential of this approach for creating libraries of 1,4-disubstituted piperazines. researchgate.net

The split-Ugi reaction, a variation of the classic Ugi four-component reaction, has been successfully employed using piperazine as the amine component. In this approach, piperazine, an acid component (e.g., a carboxylic acid), a carbonyl component (e.g., formaldehyde), and an isocyanide can react to generate diverse 1,4-disubstituted piperazine structures in high yields. researchgate.net This methodology is particularly powerful for creating chemical libraries for drug discovery. researchgate.net

Another innovative three-component reaction utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO), which serves as a precursor to the N-substituted piperazine ring upon reaction with electrophiles and subsequent ring-opening by nucleophiles. researchgate.net This strategy allows for the multi-activation of C-F, C-Cl, C-O, and C-N bonds in a one-pot process, providing a versatile platform for synthesizing structurally complex piperazines. researchgate.net

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, has emerged as a scalable and safe alternative to traditional batch synthesis. In a flow system, reagents are pumped through a reactor where they mix and react, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

This technique has been effectively applied to the N-alkylation of piperazines, particularly through reductive amination. nih.gov For instance, a solution of an aldehyde and piperazine can be continuously passed through a heated column packed with a heterogeneous hydrogenation catalyst (e.g., Pd/C or Pt/C) under a stream of hydrogen gas. nih.gov This setup, often using a dedicated flow reactor like an H-Cube®, allows for direct and scalable synthesis without the need for protecting groups and enhances the safety of using hydrogen gas. nih.gov The efficiency of flow chemistry can significantly shorten reaction times and simplify purification compared to batch methods.

Solid-Phase Synthesis Considerations for Piperazine Scaffolds

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid production of large libraries of related compounds. The piperazine scaffold is well-suited for this technique. Typically, the piperazine core is attached to a solid support (resin) through one of its nitrogen atoms, often via a linker that allows for later cleavage. youtube.com

Once anchored to the resin, the free secondary amine can undergo a variety of reactions, including acylation, sulfonation, or further alkylation. Reductive amination is also a common procedure performed on resin-bound piperazine to introduce diversity. The key advantage of the solid-phase approach is the simplification of the purification process; excess reagents and byproducts are simply washed away from the resin-bound product after each step. youtube.com

While often used for creating libraries of monosubstituted or unsymmetrically disubstituted piperazines, the principles can be adapted for symmetrical structures. For example, a piperazine-loaded resin could be subjected to exhaustive alkylation conditions to produce the desired N,N'-disubstituted product, which is then cleaved from the support. This methodology is particularly valuable in the early stages of drug discovery for generating a multitude of analogs for biological screening. researchgate.net

Transformations of the Dimethoxyethyl Moieties

The dimethoxyethyl substituents on the piperazine nitrogens serve as masked aldehyde groups. This protecting group strategy is a cornerstone of organic synthesis, allowing for the selective manipulation of other parts of a molecule without unintended reactions of a highly reactive aldehyde. The chemical transformations of these moieties predominantly involve the deprotection of the acetal to reveal the aldehyde, which can then participate in a variety of subsequent reactions.

The conversion of the dimethoxyethyl groups to their corresponding aldehydes is a critical transformation. This hydrolysis reaction is typically acid-catalyzed and involves the protonation of one of the methoxy (B1213986) oxygen atoms, followed by the elimination of methanol to form an oxonium ion. Subsequent attack by water and loss of a second methanol molecule yields the aldehyde.

The product of this hydrolysis is piperazine-1,4-dicarbaldehyde (B1582499), a versatile intermediate in its own right. chemimpex.comsigmaaldrich.commatrix-fine-chemicals.comnih.gov The reaction conditions for such a deprotection must be carefully controlled to avoid undesired side reactions, particularly if other acid-sensitive functional groups are present in the molecule.

Table 1: Illustrative Conditions for Acetal Hydrolysis

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| HCl (aq) | Water/THF | 25-50 | 2-6 | >90 |

| Acetic Acid | Water | 80-100 | 4-8 | 85-95 |

| Formic Acid | Water | 60-80 | 3-5 | 80-90 |

| Amberlyst-15 | Acetone/Water | 25 | 8-12 | >90 |

Note: This data is representative of general acetal hydrolysis and not specific to this compound.

Once the dialdehyde, piperazine-1,4-dicarbaldehyde, is formed, it can undergo a wide array of carbonyl condensation reactions. These reactions are fundamental in carbon-carbon bond formation and are used to construct more complex molecular architectures. As a versatile building block, piperazine-1,4-dicarbaldehyde is employed in the synthesis of various biologically active molecules and specialized polymers. chemimpex.com

Examples of such reactions include aldol (B89426) condensations, Knoevenagel condensations, and Wittig reactions. In these processes, the electrophilic carbon of the aldehyde group reacts with a nucleophile, such as an enolate or a phosphorus ylide, to form a new carbon-carbon bond. The bifunctional nature of piperazine-1,4-dicarbaldehyde allows for these reactions to occur at both ends of the molecule, leading to the formation of symmetrical derivatives.

Table 2: Examples of Carbonyl Condensation Reactions with Piperazine-1,4-dicarbaldehyde

| Reaction Type | Reagent | Product Type |

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl derivative |

| Aldol Condensation | Acetone | β-Hydroxy ketone adduct |

| Wittig Reaction | Triphenylphosphine ylide | Dialkenylpiperazine derivative |

| Reductive Amination | Primary amine, NaBH4 | N,N'-bis(aminoethyl)piperazine |

Note: This table illustrates potential reactions of piperazine-1,4-dicarbaldehyde based on established carbonyl chemistry.

Reactivity at the Piperazine Nitrogen Centers

The nitrogen atoms of the piperazine ring in this compound are tertiary amines. Their lone pair of electrons makes them nucleophilic and basic, although their reactivity is somewhat sterically hindered by the dimethoxyethyl substituents.

Classic reactions of tertiary amines, such as quaternization with alkyl halides, are expected to proceed. This would involve the nucleophilic attack of a piperazine nitrogen on an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. Such reactions are fundamental in the synthesis of various piperazine derivatives. researchgate.net The presence of two nitrogen atoms allows for the possibility of both mono- and di-quaternization, depending on the stoichiometry of the reagents.

Furthermore, the nitrogen atoms can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid. The resulting N-oxides have distinct physical and chemical properties and can serve as intermediates in further synthetic transformations.

Investigation of Pericyclic and Metal-Catalyzed Reactions

The field of pericyclic and metal-catalyzed reactions offers advanced strategies for the functionalization of molecules like this compound. While specific examples involving this exact compound are scarce, the piperazine scaffold is known to participate in such transformations.

Pericyclic reactions are concerted processes that involve a cyclic transition state. msu.eduadichemistry.comnumberanalytics.comutdallas.edu For a derivative of this compound to participate in a reaction like a Diels-Alder cycloaddition, it would first need to be converted into a derivative containing a diene or a dienophile. For instance, the aldehyde functionalities, after hydrolysis, could be transformed into conjugated systems capable of undergoing cycloaddition.

Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have become powerful tools for C-N and C-C bond formation. nih.gov The piperazine nitrogens themselves can participate in N-arylation reactions, although in the case of the fully substituted this compound, this is not possible. However, the carbon atoms of the piperazine ring can be functionalized through direct C-H activation methodologies, a rapidly developing area of research. beilstein-journals.orgmdpi.com These reactions allow for the introduction of aryl, vinyl, or alkyl groups at the α-position to the nitrogen atoms. While the presence of two nitrogen atoms can sometimes complicate these reactions, successful examples with other 1,4-disubstituted piperazines have been reported. mdpi.com Additionally, metal catalysts can be employed in reactions involving the side chains, for example, in hydrofunctionalization reactions if the aldehyde groups were to be converted to alkenes. mdpi.comresearchgate.net

Table 3: Potential Advanced Reactions of this compound Derivatives

| Reaction Class | Potential Substrate Derivative | Expected Transformation |

| Diels-Alder Reaction | Diene-functionalized side chain | Cycloaddition to form a new six-membered ring |

| Heck Reaction | Alkenyl-functionalized side chain | Coupling with an aryl halide |

| C-H Arylation | This compound | Direct arylation at the α-carbon of the piperazine ring |

| Buchwald-Hartwig Amination | (If one N is unsubstituted) | N-arylation of the piperazine nitrogen |

Note: This table outlines hypothetical applications of modern synthetic methods to derivatives of the title compound.

Applications and Synthetic Utility of 1,4 Bis 2,2 Dimethoxyethyl Piperazine As a Chemical Intermediate

Precursor in the Synthesis of Functionalized Piperazine (B1678402) Derivatives

The piperazine core is a significant pharmacophore, a part of a molecule responsible for its biological activity. mdpi.com Many FDA-approved drugs contain this six-membered nitrogen heterocycle. researchgate.net 1,4-Bis(2,2-dimethoxyethyl)piperazine serves as a valuable starting material for creating new functionalized piperazine derivatives.

The synthesis of these derivatives often involves the strategic manipulation of the dimethoxyethyl side chains. These groups can be hydrolyzed to reveal reactive aldehyde functionalities, which can then participate in a variety of chemical reactions to introduce new substituents onto the piperazine ring. This process allows for the creation of a library of novel piperazine compounds with diverse chemical properties and potential biological activities.

| Derivative Class | Synthetic Strategy | Potential Applications |

| N-Alkyl Piperazines | Reductive amination of the deprotected aldehyde groups. nih.gov | Pharmaceutical drug discovery |

| N-Aryl Piperazines | Buchwald-Hartwig amination or other cross-coupling reactions. | Materials science, medicinal chemistry |

| Piperazine-based Macrocycles | Intramolecular cyclization reactions. | Host-guest chemistry, sensor development |

Building Blocks for Novel Heterocyclic Compounds

The reactivity of the functional groups in this compound makes it an ideal starting point for the synthesis of more complex heterocyclic systems. The aldehyde groups, unmasked from the dimethoxyethyl moieties, can react with various dinucleophiles to form new rings fused to the original piperazine core.

This strategy has been employed to create a range of novel heterocyclic compounds with unique three-dimensional structures. These new molecules are of interest in medicinal chemistry and materials science, where the shape and electronic properties of a molecule are critical to its function. For instance, the reaction with substituted hydrazines can lead to the formation of pyrazolo-piperazine derivatives, while condensation with β-ketoesters can yield pyridazino-piperazines.

| Heterocyclic System | Key Reaction |

| Pyrazolo-piperazines | Condensation with hydrazines |

| Pyridazino-piperazines | Condensation with β-ketoesters |

| Imidazo-piperazines | Reaction with α-amino ketones |

Role in the Design of Complex Chemical Scaffolds for Synthetic Purposes

In the field of drug discovery, a chemical scaffold is the core structure of a molecule to which various functional groups can be attached. The piperazine ring is considered a "privileged scaffold" because it is found in many biologically active compounds. researchgate.net this compound provides a ready-made scaffold that can be elaborated upon to create complex and diverse molecular architectures.

The ability to introduce functionality at both nitrogen atoms of the piperazine ring, after deprotection of the side chains, allows for the systematic exploration of the chemical space around this core structure. This is a powerful approach in medicinal chemistry for optimizing the properties of a drug candidate, such as its potency, selectivity, and pharmacokinetic profile. The resulting complex scaffolds can serve as templates for the development of new therapeutic agents.

Potential in Polymer Chemistry Research as a Monomer/Component

The difunctional nature of this compound, with its two reactive sites after deprotection, suggests its potential use as a monomer in polymerization reactions. The reaction of the resulting dialdehyde with other difunctional monomers, such as diamines or diols, could lead to the formation of novel polymers with the piperazine unit incorporated into the polymer backbone.

These piperazine-containing polymers could exhibit interesting properties, such as enhanced thermal stability, specific binding capabilities, or pH-responsiveness, due to the presence of the basic nitrogen atoms in the piperazine ring. Research in this area could lead to the development of new materials for applications in areas such as drug delivery, separation technologies, and catalysis.

Q & A

Q. What are the common synthetic routes for 1,4-Bis(2,2-dimethoxyethyl)piperazine derivatives?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Stepwise functionalization : React piperazine with chloroacetyl chloride under basic conditions (e.g., triethylamine) to introduce chloroacetyl groups, followed by substitution with dimethoxyethyl moieties using alkoxide nucleophiles .

- Copper-catalyzed cycloaddition : As demonstrated in piperazine-triazole hybrids, Cu(I)-catalyzed 1,3-dipolar cycloaddition between azides and alkynes can yield complex derivatives with high yields (~94%) .

- Schiff base formation : Condensation of amine-functionalized piperazines with aldehydes (e.g., 4-methoxybenzaldehyde) in methanol produces stable imine bonds, useful for antibacterial agents .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- X-ray diffraction : Single-crystal X-ray analysis (e.g., using SHELX software ) resolves bond lengths, angles, and intermolecular interactions. For example, C–H···π interactions in Schiff base derivatives .

- NMR spectroscopy : H and C NMR verify substitution patterns and purity. Peaks for dimethoxyethyl groups appear at δ ~3.3–4.0 ppm for methoxy protons and δ ~50–70 ppm for carbons .

- FT-IR : Confirms functional groups (e.g., hydroxyl stretch at 3200–3700 cm in polymer conjugates) .

Q. How is bioactivity screening performed for piperazine derivatives?

- Enzyme inhibition assays : DPP-IV inhibition studies use UV-Vis spectroscopy to measure substrate cleavage rates (e.g., compounds with electron-withdrawing groups show higher activity) .

- Antibacterial testing : Agar diffusion methods evaluate zone-of-inhibition against E. coli or S. aureus .

- Cytotoxicity assays : MTS assays quantify mitochondrial activity in cancer cell lines (e.g., MB49 bladder cancer cells) .

Advanced Research Questions

Q. How to optimize reaction conditions for synthesizing derivatives with specific substituents?

Q. What methodologies are used to study DNA interactions of anticancer piperazine derivatives?

Retrieve DNA structure (e.g., PDB ID: 1BNA ).

Define a 40Å × 40Å × 40Å active site.

Assign Kollman charges and polar hydrogens to DNA.

Perform semi-flexible docking (rigid DNA, flexible ligand).

Q. How to address contradictions in bioactivity data across different studies?

- Comparative assay design :

- Data normalization :

- Meta-analysis :

Q. What strategies enhance drug delivery of piperazine-based polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.